Methyl 2-(piperazin-1-yl)benzoate hydrochloride
Description
Methyl 2-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.729 g/mol . It is a derivative of benzoic acid and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-piperazin-1-ylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQQBYYTSFLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state.
- Temperature : Reactions are conducted at 80–100°C for 12–24 hours to achieve >85% conversion.
- Molar Ratios : A 1:1.2 molar ratio of methyl 2-chlorobenzoate to piperazine minimizes side products like bis-alkylated derivatives.
Salt Formation and Purification
The free base is converted to the hydrochloride salt by treating the crude product with concentrated hydrochloric acid (HCl) in ethanol. Crystallization at 4°C yields white crystalline solids with >99% purity (HPLC).
Reductive Amination: Alternative Route for Functionalized Derivatives
For analogs requiring regioselective piperazine substitution, reductive amination offers superior control. This method involves condensing methyl 2-aminobenzoate with ketones or aldehydes in the presence of a reducing agent.
Key Steps and Reagents
- Imine Formation : Methyl 2-aminobenzoate reacts with formaldehyde or acetone in ethanol at 50°C.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate to the secondary amine.
- Salt Precipitation : HCl gas is bubbled through the solution to isolate the hydrochloride salt.
Yield Optimization
- pH Control : Maintaining pH 5–6 during reduction prevents over-reduction to tertiary amines.
- Catalyst Screening : Borane-THF complexes increase reaction rates by 30% compared to NaBH₃CN.
Protection-Deprotection Strategies for Complex Syntheses
Multi-step syntheses employing protective groups are necessary for derivatives with sensitive functional groups. The trifluoroacetyl (TFA) group is commonly used due to its stability under acidic conditions.
Stepwise Protocol
- Protection : Piperazine is treated with ethyl trifluoroacetate in acetonitrile at 0°C, achieving quantitative conversion to 2,2,2-trifluoro-N-(piperazin-1-yl)acetamide.
- Coupling : The protected piperazine reacts with methyl 2-chlorobenzoate under SN2 conditions.
- Deprotection : Hydrolysis with aqueous NaOH (40%) cleaves the TFA group, followed by HCl salt formation.
Comparative Performance
| Parameter | Trifluoroacetyl | Benzyloxycarbonyl |
|---|---|---|
| Deprotection Yield | 92% | 78% |
| Reaction Time | 2 h | 6 h |
| Byproduct Formation | <5% | 15% |
Industrial-Scale Production and Process Optimization
Large-scale synthesis requires balancing cost, yield, and environmental impact. Continuous flow reactors have emerged as a superior alternative to batch processes.
Flow Chemistry Advantages
Crystallization Techniques
- Anti-Solvent Addition : Dropwise addition of hexane to ethanol solutions yields monodisperse crystals (D90 < 50 μm).
- Cooling Rate : Controlled cooling at 0.5°C/min prevents oiling out.
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmaceutical standards.
Spectroscopic Methods
Purity Assessment
| Method | Limit of Detection | Purity Criteria |
|---|---|---|
| Reverse-Phase HPLC | 0.1% | ≥99.5% |
| Karl Fischer Titration | 0.01% | ≤0.2% H₂O |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)benzoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested against different cancer cell lines. The results demonstrated that certain modifications to the pyrazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could be explored further with N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide .
Anti-inflammatory Properties
N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition Rate (%) | Model |
|---|---|---|
| N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 75% | LPS-stimulated macrophages |
| Control (Standard Drug) | 85% | LPS-stimulated macrophages |
This data indicates that while the compound shows promise, further optimization may improve its efficacy compared to established anti-inflammatory agents.
Neurological Applications
Recent studies have suggested potential applications in neuroprotection. Pyrazole derivatives have been shown to modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress.
Case Study:
In a neurobiology study, a related pyrazole compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. The results indicated that the compound significantly reduced cell death and oxidative stress markers .
Polymer Chemistry
N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can serve as a building block in polymer synthesis due to its functional groups that enable cross-linking and modification of polymer properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 | 150 |
| Polymer with N-(4-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 45 | 180 |
The incorporation of this compound into polymer matrices enhances mechanical strength and thermal stability, indicating its potential utility in advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(piperazin-1-yl)benzoate hydrochloride include:
- Methyl 4-(piperazin-1-yl)benzoate hydrochloride
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
Methyl 2-(piperazin-1-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 281.74 g/mol. The compound features a piperazine ring, which is known to enhance interactions with biological targets, contributing to its pharmacological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. Mechanistic studies indicate that it may interact with specific receptors and enzymes involved in cancer cell signaling pathways .
- Neuroactive Effects : The piperazine moiety is associated with neuroactive properties, suggesting potential applications in treating neurological disorders .
The biological activity of this compound is believed to stem from its ability to bind to various molecular targets, including:
- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzymes : It can modulate the activity of specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects .
Anticancer Studies
A study examining the effects of this compound on breast cancer cell lines reported significant antiproliferative activity. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 19.9 to 75.3 µM across different cancer cell types . This suggests a promising avenue for further research into its potential as an anticancer agent.
Antimicrobial Activity
In vitro assays have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroactive Properties | Mechanism of Action |
|---|---|---|---|---|
| Methyl 2-(piperazin-1-yl)benzoate HCl | Yes | Yes | Potentially | Receptor binding, enzyme modulation |
| Methyl 2-cyano-5-(piperazin-1-yl)benzoate HCl | Yes | Yes | Limited | Similar to above, with additional cyano interactions |
| Methyl 2-(2-methylpiperazin-1-yl)benzoate | Yes | Moderate | Yes | Enhanced binding due to methyl substitution |
Q & A
Q. What are the common synthetic routes for Methyl 2-(piperazin-1-yl)benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzoic acid derivative with a piperazine moiety. Key steps include:
- Esterification : Reacting 2-chlorobenzoic acid with methanol under acidic conditions to form methyl 2-chlorobenzoate.
- Nucleophilic substitution : Replacing the chlorine atom with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Hydrochloride salt formation : Treating the free base with HCl in ethanol .
Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios. For example, using 1.2 equivalents of piperazine improves yield by reducing side reactions .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR (DMSO-) shows peaks for the piperazine ring (δ 2.8–3.2 ppm, multiplet) and the benzoate ester (δ 3.8 ppm, singlet for OCH) .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time: ~8.2 minutes at 254 nm .
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H] at m/z 279.1 .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS Hazard Statement: H315–H319) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<0.1%) .
- Control for Solubility : Pre-saturate the compound in assay buffers to avoid precipitation artifacts .
- Validate Targets : Confirm binding affinity via orthogonal methods (e.g., SPR alongside fluorescence polarization) .
Q. What experimental strategies can optimize the compound’s binding affinity to serotonin receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the benzoate ester (e.g., replace methyl with ethyl) or piperazine substituents (e.g., add methyl groups) .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with 5-HT receptors. Key residues: Asp155, Ser159 .
- In Vitro Testing : Perform competitive binding assays with H-ketanserin to quantify IC values .
Q. How can HPLC methods be tailored to assess the purity of this compound in complex mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
